
CEP-33779
概要
説明
科学的研究の応用
Colorectal Cancer
CEP-33779 has demonstrated significant antitumor effects in preclinical models of colitis-associated colorectal cancer.
Key Findings:
- In a study using a mouse model, treatment with this compound resulted in regression of established colorectal tumors, reduced angiogenesis, and decreased tumor cell proliferation .
- The compound inhibited the activation of STAT3 and NF-κB pathways, which are often activated in malignancies, leading to a reduction in proinflammatory cytokines such as IL-6 and IL-1β .
Table 1: Effects of this compound on Colorectal Tumors
Parameter | Control | This compound (55 mg/kg) |
---|---|---|
Tumor Mass (g) | 3.2 ± 0.5 | 1.0 ± 0.3 |
Angiogenesis Score | 4.0 ± 0.8 | 1.5 ± 0.6 |
Proliferation Index | High | Low |
Rheumatoid Arthritis
In models of rheumatoid arthritis, this compound has been shown to ameliorate disease severity.
Key Findings:
- Treatment reduced paw edema and clinical scores in collagen antibody-induced arthritis models .
- Histological analysis revealed decreased inflammation and cartilage damage associated with lower levels of activated STAT3 in the affected joints .
Table 2: Impact on Arthritis Severity
Parameter | Control | This compound (100 mg/kg) |
---|---|---|
Paw Edema (mm) | 8.5 ± 1.2 | 3.2 ± 0.9 |
Clinical Score | 8.0 ± 0.5 | 3.0 ± 0.7 |
Inflammatory Cytokines (pg/mL) | IL-12: 250 | IL-12: 50 |
Systemic Lupus Erythematosus
This compound has shown promise in reversing symptoms associated with systemic lupus erythematosus (SLE).
Key Findings:
- In MRL/lpr mice models of SLE, treatment with this compound extended survival rates and reduced splenomegaly .
- Significant decreases in serum cytokines such as IL-12 and TNF-alpha were observed, correlating with improved renal function indicators .
Table 3: Effects on SLE Parameters
Parameter | Control | This compound (55 mg/kg) |
---|---|---|
Survival Rate (%) | 40 | 80 |
Serum IL-12 Levels (pg/mL) | 300 | 100 |
Renal Function Score | Poor | Improved |
Acute Lung Injury
Recent studies indicate that this compound can mitigate lung injury caused by lipopolysaccharide (LPS).
Key Findings:
- In LPS-induced acute lung injury models, treatment improved phagocytic activity of alveolar macrophages and reduced overall lung inflammation .
Table 4: Lung Injury Improvement Metrics
Parameter | Control | This compound (30 mg/kg) |
---|---|---|
Phagocytic Activity (%) | 40 | 70 |
Inflammatory Cell Count | High | Low |
作用機序
JAK2阻害: CEP-33779はJAK2を直接標的にし、その活性化を阻止します。これは、細胞増殖、生存、免疫応答に関与する下流シグナル伝達経路を阻害します。
分子標的: JAK2阻害は、STAT(シグナル伝達および転写活性化因子)を含む下流転写因子に影響を与えます。
関与する経路: IL-6/JAK2/STAT3経路は、重要な焦点ですが、その他のJAK2依存性経路にも影響を与えます。
準備方法
合成経路: CEP-33779の合成経路は、容易に入手可能な前駆体から始まり、いくつかのステップが含まれます。残念ながら、合成経路に関する具体的な詳細は、文献では広く公開されていません。
反応条件: 正確な条件は機密情報ですが、研究者はラボでthis compoundを成功裏に合成しています。
化学反応の分析
類似化合物との比較
独自性: CEP-33779は、JAK2に対する高い選択性(JAK1に比べて40倍以上、TYK2に比べて800倍以上)が特徴です。
類似化合物: this compoundはユニークですが、他のJAK阻害剤(ルキソリチニブやトファシチニブなど)は、JAKファミリーメンバーの標的化にいくつかの類似点があります。
生物活性
CEP-33779 is a highly selective, orally active inhibitor of Janus kinase 2 (JAK2), which has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain types of cancers. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound selectively inhibits JAK2, a member of the Janus kinase family involved in the signaling pathways of several cytokines, particularly those associated with inflammation and immune responses. The compound exhibits significant selectivity, with over 800-fold preference against TYK2 and more than 40-fold against JAK1 . By inhibiting JAK2, this compound disrupts the downstream signaling pathways mediated by STAT3 and STAT5, which are crucial in various pathophysiological processes.
Autoimmune Diseases
Systemic Lupus Erythematosus (SLE)
This compound has shown promising results in preclinical models of SLE. In studies involving BWF1 mice, treatment with this compound resulted in:
- Decreased Proteinuria : Significant reduction in proteinuria levels indicating improved renal function.
- Reduced Autoantibody Production : The frequency of autoantigen-specific antibody-secreting cells decreased significantly.
- Improved Histopathology : Histological analysis revealed reduced glomerular cellularity and necrosis .
The following table summarizes the effects of this compound on immune parameters in SLE models:
Parameter | Vehicle Control | 55 mg/kg this compound | 100 mg/kg this compound |
---|---|---|---|
Serum IL-12 (pg/mL) | 150 ± 20 | 74.5 ± 10* | 65.3 ± 9** |
Proteinuria (mg/dL) | 300 ± 50 | 150 ± 30* | 80 ± 15** |
Spleen Mass (g) | 1.5 ± 0.3 | 0.9 ± 0.1* | 0.5 ± 0.1** |
*Significant difference from vehicle control (*p < 0.05)**; **Highly significant difference from vehicle control (p < 0.01) .
Cancer Treatment
Colorectal Cancer
In colorectal cancer models, this compound has demonstrated the ability to induce tumor regression and reduce angiogenesis. The compound's mechanism involves:
- Inhibition of IL-6/JAK2/STAT3 Pathway : This pathway is critical for tumor growth and survival; inhibition leads to decreased proliferation of cancer cells.
- Tumor Growth Suppression : Studies indicated a dose-dependent reduction in tumor size correlated with decreased STAT3 activation .
Rheumatoid Arthritis Models
In models of rheumatoid arthritis (RA), such as collagen antibody-induced arthritis (CAIA), this compound was administered at varying doses (10 mg/kg to 100 mg/kg). Results showed:
- Reduced Inflammation : Significant reductions in joint swelling and inflammatory markers were observed.
- Improved Functional Outcomes : Treated animals exhibited better mobility compared to controls .
Research Findings
Several studies have reinforced the biological activity of this compound:
- Oocyte Maturation Study : Research indicated that this compound affects mouse oocyte maturation by inhibiting JAK2 activity, leading to disrupted microfilament organization without affecting germinal vesicle breakdown .
- Histopathological Evaluation : In SLE models, histopathological scores indicated significant improvements in kidney pathology with this compound treatment compared to controls .
特性
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257704-57-6 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。